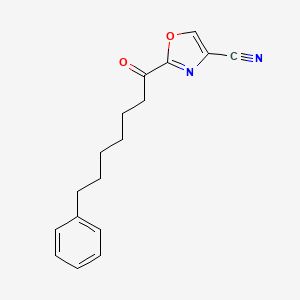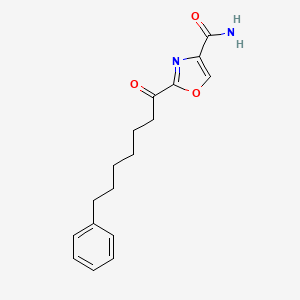
2-(7-Phenylheptanoyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-phenylheptanoyl)oxazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an oxazole ring, a phenyl group, and a carboxamide group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carboxamide typically involves the condensation of 7-phenylheptanoic acid with oxazole-4-carboxamide under specific reaction conditions. The process may include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-phenylheptanoyl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxazole derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Phenyl-substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(7-phenylheptanoyl)oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating conditions such as pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carboxamide involves its interaction with specific molecular targets. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of fatty acid amides . By inhibiting FAAH, the compound can modulate the levels of bioactive lipids, thereby exerting its effects on pain and inflammation pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(7-phenylheptanoyl)oxazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
2-(7-phenylheptanoyl)oxazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the oxazole ring.
Uniqueness
2-(7-phenylheptanoyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FAAH with high potency makes it a valuable compound for research in pain and inflammation management .
Propiedades
Fórmula molecular |
C17H20N2O3 |
|---|---|
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
2-(7-phenylheptanoyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c18-16(21)14-12-22-17(19-14)15(20)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2,(H2,18,21) |
Clave InChI |
ZOLDFPZCQMAAPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



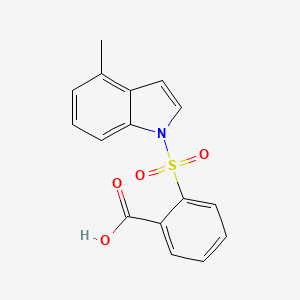
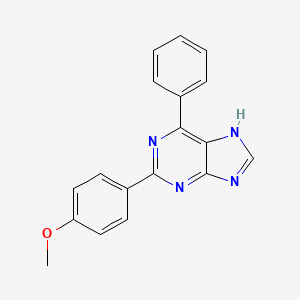


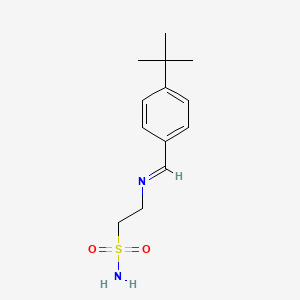
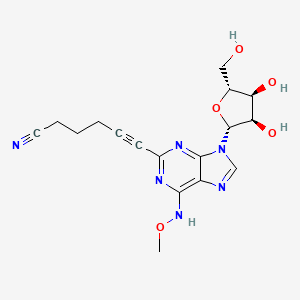
![2-(5-chloro-1H-benzo[d]imidazol-2-yl)quinoxaline](/img/structure/B10841064.png)
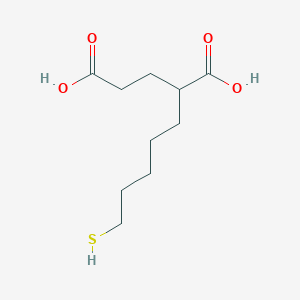
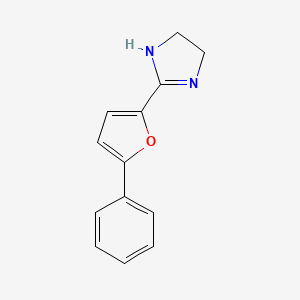
![2-(6-Hydroxynaphthalen-2-yl)benzo[d]oxazol-6-ol](/img/structure/B10841077.png)
